molecular formula C23H26N4O5S2 B2542660 Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-12-1

Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2542660
CAS No.: 361174-12-1
M. Wt: 502.6
InChI Key: UTFOLBCVHJRFOF-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, contributing to its biological activity.
  • Sulfonamide group : Known for its role in enhancing solubility and biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit anti-inflammatory properties. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in various cell lines .

2. Antitumor Effects

This compound has been evaluated for its antitumor potential. In particular, studies focusing on similar thiazole derivatives have shown inhibition of tyrosine kinases associated with tumor growth, indicating a promising avenue for cancer treatment .

The mechanisms by which this compound exerts its biological effects include:

  • NF-kB Pathway Modulation : Compounds with similar structures have been shown to activate the NF-kB signaling pathway, leading to enhanced immune responses .
  • Cytokine Release Enhancement : The compound promotes the release of immunostimulatory cytokines in human monocytic cells, suggesting a role as an immunomodulator .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine release in THP-1 cells
AntitumorInhibition of C-Met and Pim-1 kinases
Immune modulationEnhanced release of cytokines in response to TLR agonists

Properties

IUPAC Name

ethyl 4-[4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-4-32-23(29)26-9-11-27(12-10-26)34(30,31)18-7-5-17(6-8-18)21(28)25-22-24-20-16(3)13-15(2)14-19(20)33-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOLBCVHJRFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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